![molecular formula C3H4BrF3O B1268126 2-Bromo-3,3,3-trifluoropropan-1-ol CAS No. 311-86-4](/img/structure/B1268126.png)
2-Bromo-3,3,3-trifluoropropan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated compounds, such as 3-bromo-1,1,1-trifluoroacetone, has been explored through various chemical pathways. These methods involve the use of fluorinated building blocks to create diverse trifluoromethylated compounds and heterocycles, highlighting the versatility of fluorinated precursors in synthetic chemistry (Lui, Marhold, & Rock, 1998).
Molecular Structure Analysis
The molecular structure of fluorinated compounds like “2-Bromo-3,3,3-trifluoropropan-1-ol” is characterized by the presence of a trifluoromethyl group, which significantly influences their physical and chemical properties. Studies involving X-ray diffraction and spectroscopic methods such as NMR, IR, and MS have been employed to elucidate the structures of similar fluorinated compounds (León et al., 2015).
Chemical Reactions and Properties
Fluorinated compounds exhibit a range of chemical reactivities due to the electronegative nature of fluorine. For instance, “2-Bromo-3,3,3-trifluoropropene,” a related compound, has been used in photocatalytic defluorinative reactions and as a coupling partner in the synthesis of various fluorinated molecules, showcasing the reactivity of bromo and trifluoromethyl groups in radical and photocatalytic reactions (Zeng, Li, Chen, & Zhou, 2022).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as boiling and melting points, solubility, and density, are significantly impacted by the trifluoromethyl group. These properties are crucial in determining the compound's suitability for various applications, including as intermediates in organic synthesis and in material science.
Chemical Properties Analysis
The chemical properties of “this compound” and related fluorinated compounds, including acidity, reactivity towards nucleophiles and electrophiles, and stability, are defined by the presence of the bromo and trifluoromethyl groups. These groups impart unique reactivities, making these compounds valuable in the synthesis of a wide array of fluorinated organic molecules.
Scientific Research Applications
Synthesis of Organic Compounds
2-Bromo-3,3,3-trifluoropropan-1-ol is used as a starting material in the synthesis of various organic compounds. Inoue, Shiosaki, and Muramaru (2014) utilized it in synthesizing ethyl 3,3,3-trifluoropropionate, a compound achieved through a tandem reaction mechanism (Inoue, Shiosaki, & Muramaru, 2014). Zeng et al. (2022) employed it in a photocatalytic defluorinative reaction with N-aryl amino acids, leading to the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines (Zeng, Li, Chen, & Zhou, 2022).
NMR Studies
Ye et al. (2015) studied the chemical shift sensitivity of trifluoromethyl tags in 19F NMR, including this compound. This study highlights its application in analyzing protein structures and conformations (Ye, Larda, Li, Manglik, & Prosser, 2015).
Synthesis of Non-Steroidal Anti-Inflammatory Drugs
Yamauchi, Hara, and Senboku (2010) explored the electrochemical carboxylation of related compounds to synthesize 2-aryl-3,3,3-trifluoropropanoic acids, further applied in creating β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (Yamauchi, Hara, & Senboku, 2010).
Synthesis of Fluorinated Amino Acids
Lou et al. (2019) developed a palladium-catalyzed cross-coupling method using 2-Bromo-3,3,3-trifluoropropene for the synthesis of trifluoromethylated and difluoromethylated amino acids. These amino acids have applications in medicinal chemistry and life science (Lou, Wang, Zhao, He, Li, He, & Zhang, 2019).
Fire-Extinguishing Applications
Chen, Zhou, and Han (2015) conducted theoretical and experimental studies on the atmospheric degradation of 2-Bromo-3,3,3-trifluoropropene, examining its use as a fire extinguishing agent (Chen, Zhou, & Han, 2015).
Safety and Hazards
2-Bromo-3,3,3-trifluoropropan-1-ol is classified as dangerous. It is advised to avoid breathing vapors and contact with skin and eyes. Personal contact with the substance should be controlled by using protective equipment .
Relevant Papers The relevant papers for this compound are not specified in the available resources .
Mechanism of Action
Mode of Action
As a halogenated alcohol, it may participate in alcoholysis reactions and exhibit unique chemical properties due to the presence of bromine and trifluoromethyl groups . These properties could influence its interaction with biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3,3,3-trifluoropropan-1-ol. For instance, it should be stored in a cool, dry place away from heat sources and oxidizing agents . It is also a hazardous compound, and appropriate protective measures should be taken while handling it .
properties
IUPAC Name |
2-bromo-3,3,3-trifluoropropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF3O/c4-2(1-8)3(5,6)7/h2,8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNZCBUVTKMTNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336480 | |
Record name | 2-bromo-3,3,3-trifluoropropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
311-86-4 | |
Record name | 2-bromo-3,3,3-trifluoropropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3,3,3-trifluoropropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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